molecular formula C12H12N2O5 B2665828 methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate CAS No. 1020252-63-4

methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate

Cat. No.: B2665828
CAS No.: 1020252-63-4
M. Wt: 264.237
InChI Key: LYENPTUEHAKQOP-AATRIKPKSA-N
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Description

Methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate is an organic compound with the molecular formula C12H12N2O5. It is characterized by its unique structure, which includes a nitrophenyl group and an enamido linkage. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate can be synthesized through the esterification of 3-nitrobenzoic acid with methanol, followed by the reaction with an appropriate amine to form the enamido linkage. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the enamido linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate
  • Methyl 2-nitrocinnamate
  • 4-Nitrocinnamic acid

Uniqueness

Methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate is unique due to its specific combination of a nitrophenyl group and an enamido linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-12(16)8-13-11(15)6-5-9-3-2-4-10(7-9)14(17)18/h2-7H,8H2,1H3,(H,13,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYENPTUEHAKQOP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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